molecular formula C7H9N3O B2919074 5-Methylpyridine-3-carbohydrazide CAS No. 808127-97-1

5-Methylpyridine-3-carbohydrazide

Cat. No.: B2919074
CAS No.: 808127-97-1
M. Wt: 151.169
InChI Key: NAVCFSQHLVLTQF-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-carbohydrazide is an important chiral intermediate used in the synthesis of sulfonamides. It has a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g/mol . This compound is notable for its role in medicinal chemistry and pharmaceutical research, particularly in the development of antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbohydrazide: Similar in structure but lacks the methyl group at the 5-position.

    4-Methylpyridine-3-carbohydrazide: Similar but with the methyl group at the 4-position instead of the 5-position.

    2-Methylpyridine-3-carbohydrazide: Similar but with the methyl group at the 2-position.

Uniqueness

5-Methylpyridine-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position enhances its reactivity and makes it a valuable intermediate in the synthesis of sulfonamides and other pharmaceutical compounds .

Properties

IUPAC Name

5-methylpyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-6(4-9-3-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVCFSQHLVLTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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